molecular formula C9H8F3NO3 B8401756 Methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate

Methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate

Cat. No. B8401756
M. Wt: 235.16 g/mol
InChI Key: DOTSWVJTIJIZIJ-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

Methyl 5-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate (Intermediate 223, 0.650 g, 2.77 mmol) was dissolved in MeOH (10 mL), 2M aq. sodium hydroxide (3.46 mL, 6.93 mmol) was added and the mixture stirred at room temperature for 2 h. MeOH was removed under vacuum and the aqueous suspension neutralised by adding 2M aq. hydrochloric acid (3.5 mL). The resultant precipitate was filtered, washed with diethyl ether and dried under vacuum to afford the title compound as a white solid (0.179 mg, 29%). 1H NMR (500 MHZ, MeOH-d4) δ ppm 8.41 (1H, d), 8.15 (1H, d), 7.59 (1H, dd) and 4.77 (2H, q).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13]C)=[O:12])=[N:9][CH:10]=1.[OH-].[Na+]>CO>[F:16][C:2]([F:1])([F:15])[CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
FC(COC=1C=CC(=NC1)C(=O)OC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC=1C=CC(=NC1)C(=O)OC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.46 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was removed under vacuum
ADDITION
Type
ADDITION
Details
by adding 2M aq. hydrochloric acid (3.5 mL)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(COC=1C=CC(=NC1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.179 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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